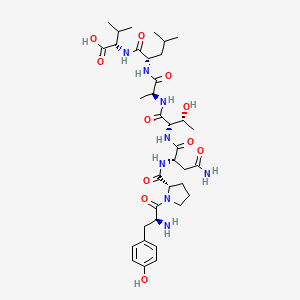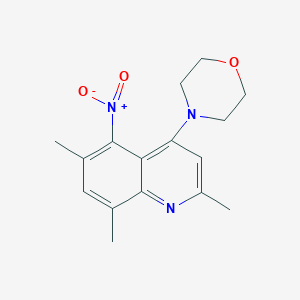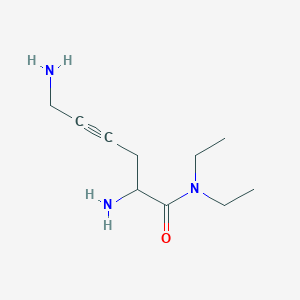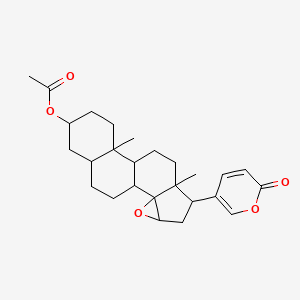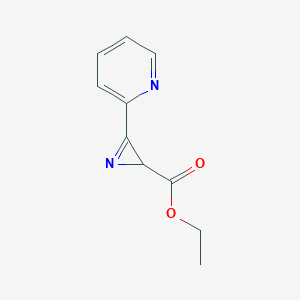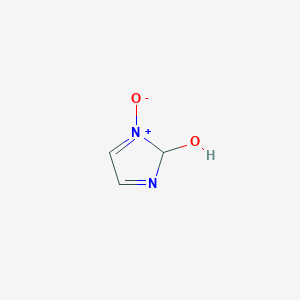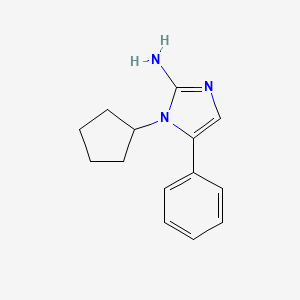
1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of imidazole synthesis, such as the use of cyclization reactions and metal catalysts, are likely applicable .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives .
Aplicaciones Científicas De Investigación
1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and catalysts.
Mecanismo De Acción
The exact mechanism of action of 1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine is not well-documented. like other imidazole derivatives, it is likely to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of these targets, leading to changes in cellular pathways .
Comparación Con Compuestos Similares
- 1-Cyclopentyl-5-phenyl-1H-benzo[d]imidazol-2-amine
- 1-Cyclopentyl-5-phenyl-1H-imidazol-4-amine
Comparison: 1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring. This unique structure may confer distinct biological and chemical properties compared to other similar compounds .
Propiedades
Número CAS |
918801-63-5 |
|---|---|
Fórmula molecular |
C14H17N3 |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
1-cyclopentyl-5-phenylimidazol-2-amine |
InChI |
InChI=1S/C14H17N3/c15-14-16-10-13(11-6-2-1-3-7-11)17(14)12-8-4-5-9-12/h1-3,6-7,10,12H,4-5,8-9H2,(H2,15,16) |
Clave InChI |
NHUSDVAYQPBRNH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C(=CN=C2N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)
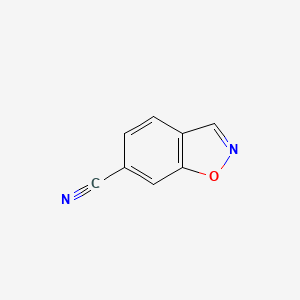
![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)
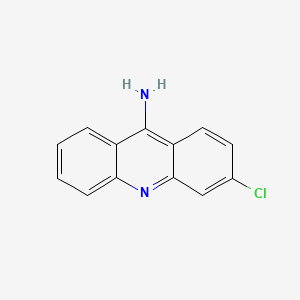
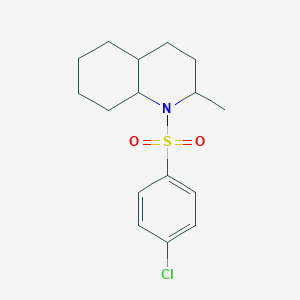
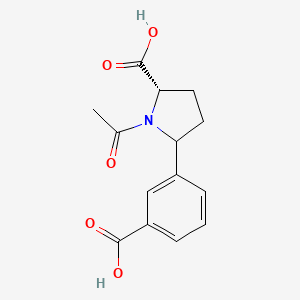
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
